4-[(2-chlorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine
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Overview
Description
4-[(2-chlorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chlorophenoxy group and a piperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Substitution with Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with the triazine ring.
Introduction of Piperidino Group: The piperidino group is incorporated via a nucleophilic substitution reaction, where piperidine reacts with the triazine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
4-[(2-chlorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity.
Inhibiting or Activating Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.
4-chloro-2-methylphenoxyacetic acid: Another herbicide with structural similarities.
6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole: A compound with similar functional groups and biological activities.
Uniqueness
4-[(2-chlorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazine ring structure, combined with the chlorophenoxy and piperidino groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-11-6-2-3-7-12(11)22-10-13-18-14(17)20-15(19-13)21-8-4-1-5-9-21/h2-3,6-7H,1,4-5,8-10H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRZEMKXKHZEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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